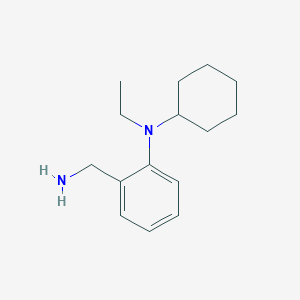

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline

Description

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline (CAS: 412278-85-4) is a tertiary aromatic amine derivative characterized by an aniline core substituted with an aminomethyl group at the ortho position. The amine nitrogen is further modified with cyclohexyl and ethyl substituents, resulting in a molecular formula of C₁₅H₂₃N₂ and a molecular weight of 231.36 g/mol .

Properties

IUPAC Name |

2-(aminomethyl)-N-cyclohexyl-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h6-8,11,14H,2-5,9-10,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSMVCLROJQTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline typically involves the reaction of cyclohexylamine with ethylaniline in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Cyclohexylamine and Ethylaniline Reaction: Cyclohexylamine is reacted with ethylaniline in the presence of formaldehyde.

Reaction Conditions: The reaction is typically conducted at room temperature with a suitable solvent such as ethanol or methanol.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride (CAS: MFCD13561988)

- Molecular Formula : C₁₀H₂₁N₂O·HCl

- Key Differences : Replaces the aromatic aniline core with an acetamide group. The hydrochloride salt enhances polarity and aqueous solubility.

- Implications : The amide group reduces nucleophilicity compared to the tertiary amine in the target compound, limiting its utility in reactions requiring amine-mediated catalysis .

2-(Aminomethyl)piperidine (CAS: 22990-77-8)

- Molecular Formula : C₆H₁₄N₂

- Key Differences : Features a piperidine ring (cyclic secondary amine) instead of the aromatic aniline core.

- Its smaller size may improve bioavailability in pharmaceutical contexts .

2-(Aminomethyl)-N-ethylaniline (CAS: 412278-85-4)

- Molecular Formula : C₉H₁₄N₂

- Key Differences : Lacks the cyclohexyl substituent, reducing steric hindrance.

- Implications: Simplified structure may improve solubility in non-polar solvents but reduce selectivity in binding interactions .

N,N-Dimethylamine Derivatives (e.g., CAS: 22525-43-5, 110038-75-0)

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point | Solubility Trends | Reactivity Profile |

|---|---|---|---|---|

| 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline | 231.36 | Not reported | Likely low water solubility | Moderate nucleophilicity |

| 2-Amino-N-cyclohexyl-N-ethylacetamide HCl | 236.75 | Not reported | High (due to HCl salt) | Low (amide stability) |

| 2-(Aminomethyl)piperidine | 114.19 | Not reported | Moderate in polar solvents | High (cyclic amine basicity) |

| N,N-Dimethylamine derivatives | ~150–200 | Not reported | Variable | High (electron-rich amines) |

Biological Activity

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . Its structure includes an amine group attached to a cyclohexyl and ethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound has been investigated for its potential to act as an inhibitor of certain enzymes and receptors, which may play roles in cell signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : this compound may also interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic prospects in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : A study indicated that derivatives of this compound exhibited significant antitumor activity in vitro. The mechanism was linked to the inhibition of tumor cell proliferation through CDK modulation .

- Neuroprotective Effects : Research has shown that compounds similar to this compound may provide neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with cyclohexylamine and ethylamine derivatives.

- Reaction Conditions : The reaction is usually carried out under anhydrous conditions using solvents like ethanol or dichloromethane.

- Characterization Techniques : Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Table 1: Summary of Synthesis Conditions

| Step | Reagents | Solvent | Conditions |

|---|---|---|---|

| 1 | Cyclohexylamine + Ethylamine | Ethanol | Reflux for 4 hours |

| 2 | Add catalyst (e.g., HCl) | - | Stir at room temperature overnight |

| 3 | Purification | - | Column chromatography |

Applications in Drug Development

The pharmacological profile of this compound suggests its potential as a lead compound in drug development. Its ability to inhibit CDKs positions it as a candidate for cancer therapeutics, while its neuroprotective properties may be explored for neurological disorders.

Q & A

Q. How can researchers optimize the synthesis of 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline to improve yield and purity?

- Methodological Answer : A two-step approach is recommended: (i) Aminomethylation : React cyclohexylamine and ethylamine with 2-chloromethylaniline in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–18 hours. Use triethylamine (TEA) as a base to neutralize HCl byproducts . (ii) Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectral and computational methods:

- NMR : Use - and -NMR to confirm amine proton environments (δ 1.2–2.5 ppm for cyclohexyl/ethyl groups) and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Identify N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 261.2) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Selection : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≤10% v/v in aqueous buffers).

- Surfactant Use : Add 0.1% Tween-80 to improve dispersion in aqueous media.

- LogP Prediction : Calculate LogP values (estimated ~3.5) using software like MarvinSuite to guide solvent compatibility .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data in spectral analysis?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set).

- Dynamic Effects : Account for solvent polarity and temperature in simulations. For example, cyclohexyl ring puckering may cause deviations in predicted vs. observed coupling constants .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the aminomethyl group?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents at the aminomethyl position (e.g., methyl, acetyl) and compare bioactivity.

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs).

- Computational Docking : Model interactions with AutoDock Vina, focusing on hydrogen bonding between the aminomethyl group and receptor residues .

Q. What experimental controls are critical when investigating this compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS.

- Oxidative Stress : Add 1 mM HO to simulate oxidative environments. Use ascorbic acid as a positive control.

- Light Sensitivity : Conduct parallel experiments under dark vs. ambient light to assess photodegradation .

Data Interpretation & Contradiction Management

Q. How to reconcile discrepancies in LogP values from different computational models?

- Methodological Answer :

- Benchmarking : Compare outputs from multiple tools (e.g., ChemAxon, ACD/Labs) with experimental shake-flask method data.

- Fragment Contribution Analysis : Identify conflicting contributions (e.g., cyclohexyl hydrophobicity vs. amine polarity) .

Q. What steps validate the compound’s role in a proposed reaction mechanism?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.